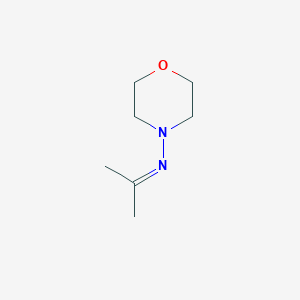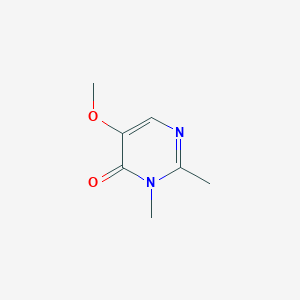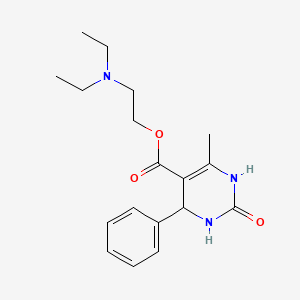
2-Oxo-4-phenyl-5-(beta-diethylaminoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids. These compounds exhibit a wide spectrum of biological activities and are known for their unique structural properties . The dihydropyrimidine ring in this compound adopts a screw-boat conformation, which is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .
Preparation Methods
The synthesis of 2-(Diethylamino)ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved using the Biginelli reaction, an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction constitutes a rapid and easy synthesis of highly functionalized heterocycles. The product is obtained with a high yield, making it suitable for industrial production .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include hydrochloric acid as a catalyst for the Biginelli reaction . The major products formed from these reactions are highly functionalized heterocycles, which have significant pharmacological effects .
Scientific Research Applications
2-(Diethylamino)ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has been investigated for its potential anticancer properties, particularly as a kinesin-5 inhibitor, which is involved in the separation of genetic material during mitosis . This inhibition leads to cell cycle arrest and activation of signaling pathways, resulting in cellular apoptosis .
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as kinesin-5, an enzyme crucial for the separation of genetic material during mitosis . By inhibiting this enzyme, the compound induces cell cycle arrest at the G2/M phase, leading to apoptosis . The molecular pathways involved in this process include the activation of signaling pathways that promote cell death .
Comparison with Similar Compounds
Similar compounds to 2-(Diethylamino)ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate include other esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These compounds share similar structural properties and biological activities. the unique screw-boat conformation and the specific hydrogen bonding interactions in 2-(Diethylamino)ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate distinguish it from other similar compounds .
Properties
CAS No. |
69094-11-7 |
|---|---|
Molecular Formula |
C18H25N3O3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H25N3O3/c1-4-21(5-2)11-12-24-17(22)15-13(3)19-18(23)20-16(15)14-9-7-6-8-10-14/h6-10,16H,4-5,11-12H2,1-3H3,(H2,19,20,23) |
InChI Key |
VFABEMAHSJEMRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


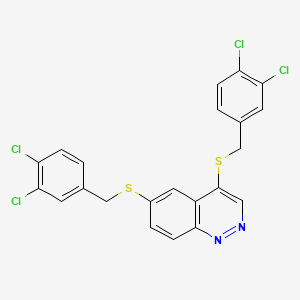
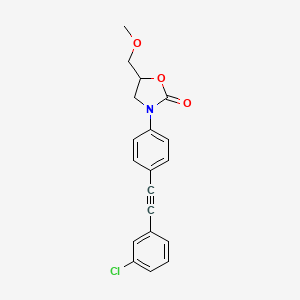
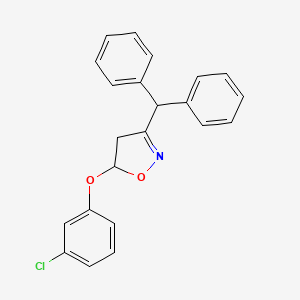
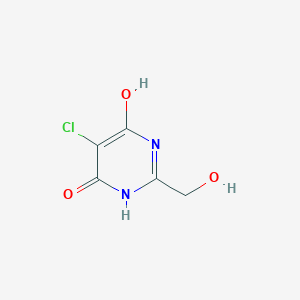
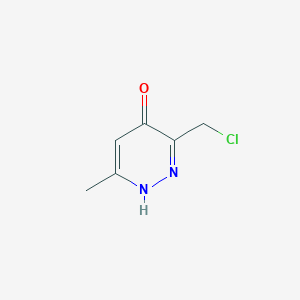
![8-[(4-Aminobutyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B15214847.png)
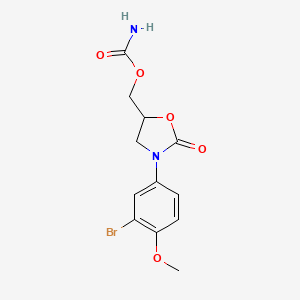

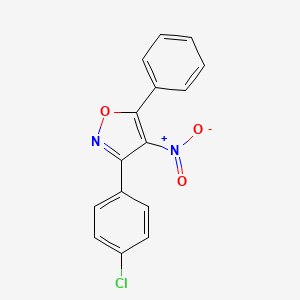
![Imidazo[1,2-a]pyrazin-8-amine, 6-bromo-3-(methoxymethyl)-N-methyl-](/img/structure/B15214881.png)


